

Acetophenazine phenothiazine derivative overview

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Compound Focus: Acetophenazine

CAS No.: 2751-68-0

Cat. No.: S516976

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Core Characteristics of Acetophenazine

The table below summarizes the fundamental chemical and pharmacological data for **acetophenazine**.

Property	Description
IUPAC Name	1-{10-[3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl]-10H-phenothiazin-2-yl}ethan-1-one [1] [2]
Chemical Formula	C ₂₃ H ₂₉ N ₃ O ₂ S [1] [2]
Average Molecular Weight	411.56 g/mol [1] [2]
CAS Registry Number	2751-68-0 [1] [2]
DrugBank ID	DB01063 [2]
Mechanism of Action	Postsynaptic antagonism of mesolimbic dopaminergic D1 and D2 receptors; also depresses the release of hypothalamic and hypophyseal hormones [1] [2].

Property	Description
Primary Indication	Management of schizophrenia and other psychotic disorders; treatment of disorganized thinking, hallucinations, and delusions [2].
Status	Approved, but not US FDA-approved [2].

Pharmacological Profile & Experimental Data

This section provides key experimental and predicted data relevant to drug development.

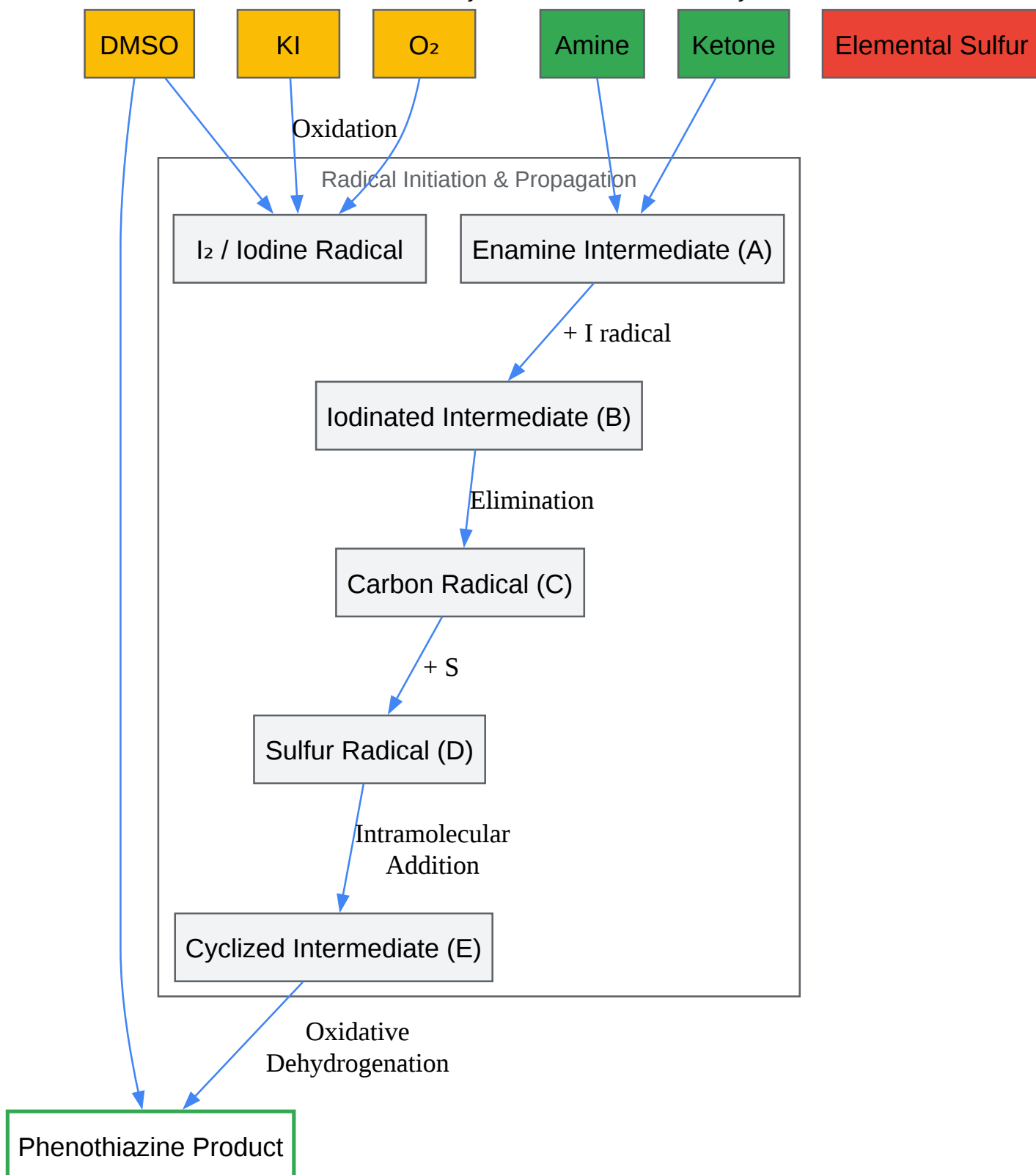
Parameter	Value / Result	Source / Method
Melting Point	167 - 168.5 °C	Experimental (Sherlock et al.) [2]
Water Solubility	0.06 g/L (Experimental); 0.0601 mg/mL (Predicted)	Not Available; ALOGPS [1] [2]
LogP	2.62 (Experimental); 3.48 (Predicted)	SANGSTER (1994); ALOGPS [1] [2]
pKa (Strongest Basic)	7.78 (Predicted)	ChemAxon [2]
Polar Surface Area (PSA)	47.02 Å ² (Predicted)	ChemAxon [1] [2]
Bioavailability	Yes (Predicted)	ChemAxon "Rule of Five" [1]
P-glycoprotein Substrate	Yes (Predicted)	admetSAR [2]
CYP450 2D6 Inhibitor	Yes (Predicted)	admetSAR [2]

Synthesis and Phenothiazine Scaffold Modernization

While a specific synthesis protocol for **acetophenazine** was not detailed in the search results, it is derived from the **phenothiazine scaffold** [3]. Recent advances in synthesizing this core structure focus on greener and more efficient methodologies, which can be applied to the functionalization needed for derivatives like **acetophenazine**.

The following diagram illustrates a modern, multi-component radical pathway for constructing the phenothiazine core, an advancement over classical methods.

Modern Radical Pathway for Phenothiazine Core Synthesis



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Modern radical synthesis of phenothiazine core [3].

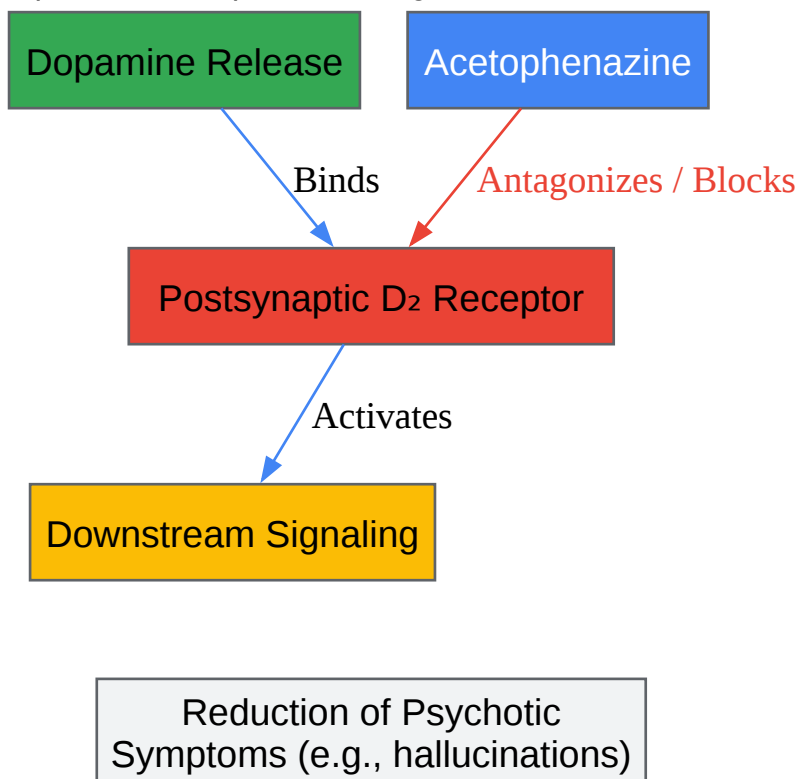
Key Modern Synthetic Strategies [3]:

- **Transition Metal Catalysis:** Utilizes catalysts to form carbon-carbon and carbon-heteroatom bonds for ring functionalization.
- **Green Chemistry Techniques:** Includes microwave-assisted and ultrasound-promoted reactions to enhance reaction rates and yields, and electrosynthesis for redox reactions.
- **Multi-component Reactions (MCRs):** Efficiently builds complex phenothiazine derivatives in a single step.

Mechanism of Action and Signaling Pathways

As a typical antipsychotic, **acetophenazine**'s primary mechanism is the antagonism of dopamine receptors in the mesolimbic pathway [1] [2] [4]. The diagram below outlines this key signaling pathway and the drug's interaction point.

Acetophenazine Dopamine Antagonism in Mesolimbic Pathway



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Acetophenazine mechanism: dopamine receptor blockade [1] [2] [4].

Research Applications and Future Directions

Research into phenothiazines like **acetophenazine** has expanded beyond their traditional antipsychotic use.

Key non-traditional research areas include [3] [4] [5]:

- **Anticancer Properties:** Phenothiazines are investigated for repurposing in oncology. Studies focus on derivatives with reduced dopamine receptor affinity to separate anticancer effects from neurological side effects, targeting processes like calmodulin binding and cell cycle disruption [5].
- **Antimicrobial and Antiparasitic Activities:** The phenothiazine scaffold shows activity against various infectious agents, including drug-resistant bacteria and parasites like *Trypanosoma brucei* [4].
- **Central Nervous System (CNS) Drug Repurposing:** Their inherent ability to cross the blood-brain barrier makes phenothiazines attractive lead compounds for treating primary brain tumors and brain metastases [5].

Key Considerations for Researchers

- **Synthesis Focus:** Recent literature (2014-2025) emphasizes modernizing the synthesis of the core phenothiazine scaffold. Developing novel, efficient, and sustainable routes for this core is a active research frontier [3].
- **Structure-Activity Relationship (SAR):** Minor structural changes on the phenothiazine scaffold can lead to significant differences in biological activity and side effect profiles. Systematic SAR studies are crucial for optimizing new derivatives [3] [6].
- **Adverse Effect Profile:** As a first-generation antipsychotic, **acetophenazine** carries a risk of extrapyramidal symptoms (EPS), QTc prolongation, and other common phenothiazine adverse effects, which must be considered in any development or repurposing effort [4].

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